(S,R)-Gsk321
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Overview
Description
(S,R)-Gsk321 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound’s structure includes two stereocenters, making it an interesting subject for studies related to chirality and stereoisomerism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-Gsk321 involves several steps, starting with the preparation of the chiral precursors. The synthetic route typically includes:
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization techniques.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to induce chirality in the molecule.
Reaction Conditions: The reactions are often carried out under controlled temperatures and inert atmospheres to prevent racemization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods helps in optimizing the reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
(S,R)-Gsk321 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful intermediates in further chemical synthesis.
Scientific Research Applications
(S,R)-Gsk321 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of chiral catalysts and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of (S,R)-Gsk321 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biochemical pathways. The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S,R)-Gsk321 can be compared with other chiral compounds such as (R,R)-Gsk321 and (S,S)-Gsk321. The unique stereochemistry of this compound gives it distinct properties and reactivity compared to its diastereomers. This uniqueness is highlighted in its specific interactions with chiral environments and its applications in asymmetric synthesis.
List of Similar Compounds
- (R,R)-Gsk321
- (S,S)-Gsk321
- (R,S)-Gsk321
Properties
Molecular Formula |
C28H28FN5O3 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(7S)-1-[(4-fluorophenyl)methyl]-N-[3-[(1R)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1 |
InChI Key |
IVFDDVKCCBDPQZ-ZWKOTPCHSA-N |
Isomeric SMILES |
C[C@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 |
Origin of Product |
United States |
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